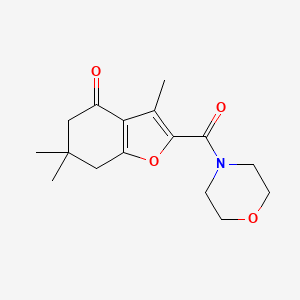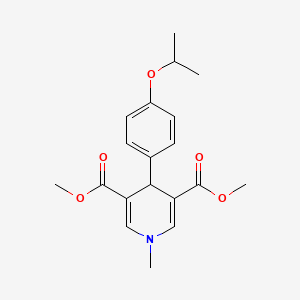
N-(2-chloro-6-fluorobenzyl)-N-(3,4-dimethylphenyl)methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-chloro-6-fluorobenzyl)-N-(3,4-dimethylphenyl)methanesulfonamide, also known as CFMS, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various biomedical studies. CFMS is a sulfonamide derivative that possesses unique chemical properties that make it an ideal candidate for a wide range of applications.
Wirkmechanismus
The mechanism of action of N-(2-chloro-6-fluorobenzyl)-N-(3,4-dimethylphenyl)methanesulfonamide is still not fully understood. However, studies have shown that N-(2-chloro-6-fluorobenzyl)-N-(3,4-dimethylphenyl)methanesulfonamide can inhibit the activity of specific enzymes and proteins that are involved in various biological processes. For example, N-(2-chloro-6-fluorobenzyl)-N-(3,4-dimethylphenyl)methanesulfonamide can inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a critical role in gene expression and chromatin remodeling. By inhibiting the activity of HDACs, N-(2-chloro-6-fluorobenzyl)-N-(3,4-dimethylphenyl)methanesulfonamide can alter the expression of various genes, leading to changes in cellular processes such as cell cycle progression and apoptosis.
Biochemical and Physiological Effects:
N-(2-chloro-6-fluorobenzyl)-N-(3,4-dimethylphenyl)methanesulfonamide has been shown to have various biochemical and physiological effects. Studies have shown that N-(2-chloro-6-fluorobenzyl)-N-(3,4-dimethylphenyl)methanesulfonamide can induce apoptosis in cancer cells by activating specific signaling pathways. N-(2-chloro-6-fluorobenzyl)-N-(3,4-dimethylphenyl)methanesulfonamide has also been shown to have anti-inflammatory properties, which can help reduce inflammation in various diseases. Additionally, N-(2-chloro-6-fluorobenzyl)-N-(3,4-dimethylphenyl)methanesulfonamide has been shown to have neuroprotective effects, making it a potential candidate for the treatment of various neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-chloro-6-fluorobenzyl)-N-(3,4-dimethylphenyl)methanesulfonamide has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. N-(2-chloro-6-fluorobenzyl)-N-(3,4-dimethylphenyl)methanesulfonamide is also highly soluble in various organic solvents, making it easy to work with in the lab. However, N-(2-chloro-6-fluorobenzyl)-N-(3,4-dimethylphenyl)methanesulfonamide does have some limitations. It is a relatively new compound, and its full range of applications and potential side effects are still not fully understood. Additionally, N-(2-chloro-6-fluorobenzyl)-N-(3,4-dimethylphenyl)methanesulfonamide is a potent inhibitor of specific enzymes and proteins, which can lead to off-target effects if not used carefully.
Zukünftige Richtungen
N-(2-chloro-6-fluorobenzyl)-N-(3,4-dimethylphenyl)methanesulfonamide has several potential future directions for research. One area of interest is its potential applications in cancer research. Further studies are needed to determine the full range of N-(2-chloro-6-fluorobenzyl)-N-(3,4-dimethylphenyl)methanesulfonamide's anti-cancer effects and to identify any potential side effects. N-(2-chloro-6-fluorobenzyl)-N-(3,4-dimethylphenyl)methanesulfonamide also has potential applications in the treatment of various inflammatory diseases and neurological disorders. Future research should focus on identifying the specific mechanisms by which N-(2-chloro-6-fluorobenzyl)-N-(3,4-dimethylphenyl)methanesulfonamide exerts its effects and on developing more targeted therapies based on N-(2-chloro-6-fluorobenzyl)-N-(3,4-dimethylphenyl)methanesulfonamide's unique properties.
Conclusion:
In conclusion, N-(2-chloro-6-fluorobenzyl)-N-(3,4-dimethylphenyl)methanesulfonamide, or N-(2-chloro-6-fluorobenzyl)-N-(3,4-dimethylphenyl)methanesulfonamide, is a sulfonamide derivative that has gained significant attention in the field of scientific research due to its potential applications in various biomedical studies. N-(2-chloro-6-fluorobenzyl)-N-(3,4-dimethylphenyl)methanesulfonamide has been shown to have anti-cancer, anti-inflammatory, and neuroprotective effects, making it a potential candidate for the treatment of various diseases. N-(2-chloro-6-fluorobenzyl)-N-(3,4-dimethylphenyl)methanesulfonamide has several advantages for use in lab experiments, but its full range of applications and potential side effects are still not fully understood. Future research should focus on identifying the specific mechanisms by which N-(2-chloro-6-fluorobenzyl)-N-(3,4-dimethylphenyl)methanesulfonamide exerts its effects and on developing more targeted therapies based on N-(2-chloro-6-fluorobenzyl)-N-(3,4-dimethylphenyl)methanesulfonamide's unique properties.
Synthesemethoden
The synthesis of N-(2-chloro-6-fluorobenzyl)-N-(3,4-dimethylphenyl)methanesulfonamide involves the reaction of 2-chloro-6-fluorobenzylamine and 3,4-dimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform and is typically carried out under reflux conditions. The resulting product is then purified using various methods such as column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
N-(2-chloro-6-fluorobenzyl)-N-(3,4-dimethylphenyl)methanesulfonamide has been extensively studied for its potential applications in various biomedical research studies. One of the primary applications of N-(2-chloro-6-fluorobenzyl)-N-(3,4-dimethylphenyl)methanesulfonamide is in the field of cancer research. Studies have shown that N-(2-chloro-6-fluorobenzyl)-N-(3,4-dimethylphenyl)methanesulfonamide can inhibit the growth and proliferation of cancer cells by targeting specific enzymes and proteins. N-(2-chloro-6-fluorobenzyl)-N-(3,4-dimethylphenyl)methanesulfonamide has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of various inflammatory diseases.
Eigenschaften
IUPAC Name |
N-[(2-chloro-6-fluorophenyl)methyl]-N-(3,4-dimethylphenyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClFNO2S/c1-11-7-8-13(9-12(11)2)19(22(3,20)21)10-14-15(17)5-4-6-16(14)18/h4-9H,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZDKDTQYVMOEPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N(CC2=C(C=CC=C2Cl)F)S(=O)(=O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClFNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chloro-6-fluorobenzyl)-N-(3,4-dimethylphenyl)methanesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[(4-chlorophenyl)acetyl]amino}-4-ethyl-5-methyl-3-thiophenecarboxamide](/img/structure/B5728766.png)
![4-(dimethylamino)benzaldehyde (8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5728768.png)

![isopropyl 2-{[4-(difluoromethoxy)benzoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5728796.png)




![2-[N-(1-phenylethylidene)ethanehydrazonoyl]-1H-indene-1,3(2H)-dione](/img/structure/B5728835.png)

![4-{2-[(2-furylmethyl)amino]-1,3-thiazol-4-yl}-1,2-benzenediol](/img/structure/B5728850.png)
